molecular formula C8H8ClF3N2O B2614007 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride CAS No. 2155852-94-9

2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride

Cat. No.: B2614007
CAS No.: 2155852-94-9
M. Wt: 240.61
InChI Key: FYZAQKMMPMWHNC-UHFFFAOYSA-N
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Description

2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride is a chemical compound with the molecular formula C8H7F3N2O·HCl. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-(trifluoromethyl)pyridine-3-carboxylic acid.

    Amidation: The carboxylic acid is converted to an amide using reagents such as thionyl chloride (SOCl2) and ammonia (NH3).

    Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Ketone Formation: The amine is reacted with an appropriate ketone precursor, such as acetyl chloride (CH3COCl), to form the desired ketone structure.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, H2 with a catalyst (e.g., palladium on carbon).

    Substitution: Alkyl halides, acyl chlorides, typically in the presence of a base like triethylamine (Et3N).

Major Products

    Oxidation: Corresponding oxidized derivatives.

    Reduction: Reduced amine or alcohol derivatives.

    Substitution: Substituted amine or amide derivatives.

Scientific Research Applications

2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.

    Pathways Involved: The compound may modulate signaling pathways, enzyme activity, and gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-one hydrochloride
  • 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one hydrochloride

Uniqueness

2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride is unique due to the position of the trifluoromethyl group on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized compounds and in research applications where specific interactions with biological targets are required.

Properties

IUPAC Name

2-amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)7-2-1-5(4-13-7)6(14)3-12;/h1-2,4H,3,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZAQKMMPMWHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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